2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
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Overview
Description
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a tolyl group, and a furan ring
Preparation Methods
The synthesis of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and tolyl groups. The final steps involve the addition of the furan ring and the acetohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the furan ring are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules. Compared to these compounds, 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. Some similar compounds include:
- 1,2,4-Triazole derivatives
- Furan derivatives
- Chlorophenyl-containing compounds
Properties
CAS No. |
307975-51-5 |
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Molecular Formula |
C24H20ClN5O2S |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-17-6-12-20(13-7-17)30-23(18-8-10-19(25)11-9-18)28-29-24(30)33-16-22(31)27-26-14-2-4-21-5-3-15-32-21/h2-15H,16H2,1H3,(H,27,31)/b4-2+,26-14+ |
InChI Key |
BHMKBRLGVXJTRO-FHSXHZEZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CO3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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